molecular formula C18H20N4O5S B4714129 N~2~,N~2~-diethyl-3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxamide

N~2~,N~2~-diethyl-3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxamide

Cat. No.: B4714129
M. Wt: 404.4 g/mol
InChI Key: MHVHJHCHFHERMF-UHFFFAOYSA-N
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Description

N~2~,N~2~-diethyl-3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxamide is a complex organic compound with a unique structure that includes a thiophene ring, nitrobenzoyl group, and diethylamino substituents

Properties

IUPAC Name

2-N,2-N-diethyl-3-methyl-5-[(4-nitrobenzoyl)amino]thiophene-2,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S/c1-4-21(5-2)18(25)14-10(3)13(15(19)23)17(28-14)20-16(24)11-6-8-12(9-7-11)22(26)27/h6-9H,4-5H2,1-3H3,(H2,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVHJHCHFHERMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~2~-diethyl-3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrobenzoyl Group: This step often involves the nitration of a benzoyl precursor followed by its attachment to the thiophene ring via amide bond formation.

    Addition of Diethylamino Groups:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~2~-diethyl-3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The diethylamino groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

N~2~,N~2~-diethyl-3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of N2,N~2~-diethyl-3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 5-((4-chloro-3-nitrobenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate
  • Dimethyl 5-((4-methyl-3-nitrobenzoyl)amino)isophthalate

Uniqueness

N~2~,N~2~-diethyl-3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~,N~2~-diethyl-3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxamide
Reactant of Route 2
Reactant of Route 2
N~2~,N~2~-diethyl-3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxamide

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